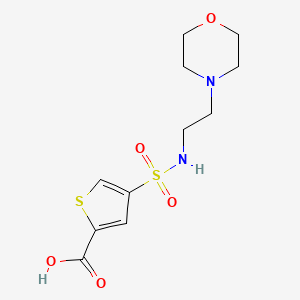
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the sulfonamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.
科学研究应用
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide has a range of potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases, which are involved in a range of physiological processes. This compound has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrases. This inhibition can lead to a range of physiological effects, including the reduction of intraocular pressure in the eye.
Biochemical and Physiological Effects:
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit inhibitory activity against a range of enzymes, including carbonic anhydrases. This inhibition can lead to a range of physiological effects, including the reduction of intraocular pressure in the eye. This compound has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide in lab experiments is its inhibitory activity against a range of enzymes. This makes it a potential candidate for the development of new drugs targeting these enzymes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide. One of the main directions is to further investigate its inhibitory activity against a range of enzymes, including carbonic anhydrases. This could lead to the development of new drugs targeting these enzymes. Another direction is to investigate its antibacterial and antifungal activity, with the aim of developing new antibiotics. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to a better understanding of its potential applications in scientific research.
合成方法
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-5-nitrobenzenesulfonamide with 2-chlorothiophene in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-fluoro-5-(2-thienylsulfonyl)nitrobenzene. The nitro group in this compound is then reduced to an amino group using a reducing agent such as iron powder. The resulting compound, 3-fluoro-5-(2-thienylsulfonyl)aniline, is then reacted with thionyl chloride to form 5-chloro-2-thienylsulfonyl chloride. Finally, this compound is reacted with the sodium salt of 3-fluoro-5-aminobenzenesulfonamide to yield 5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide.
属性
IUPAC Name |
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O4S3/c11-9-1-2-10(19-9)21(17,18)14-7-3-6(12)4-8(5-7)20(13,15)16/h1-5,14H,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVUUPAVCQLEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-fluoro-5-sulfamoylphenyl)thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)